molecular formula C8H9N3O2 B14699672 3-Aminobenzene-1,2-dicarboxamide CAS No. 19092-11-6

3-Aminobenzene-1,2-dicarboxamide

Cat. No.: B14699672
CAS No.: 19092-11-6
M. Wt: 179.18 g/mol
InChI Key: XOTYCBBHYSTRSW-UHFFFAOYSA-N
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Description

3-Aminobenzene-1,2-dicarboxamide is an organic compound with the molecular formula C8H9N3O2 It consists of a benzene ring substituted with an amino group at the third position and two carboxamide groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzene-1,2-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzene-1,2-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Aminobenzene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminobenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzamide: Similar structure but lacks the additional carboxamide group.

    Phthalic Anhydride: Precursor in the synthesis of 3-Aminobenzene-1,2-dicarboxamide.

    Aniline: Basic structure with an amino group attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of both amino and carboxamide groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

19092-11-6

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-aminobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H9N3O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)

InChI Key

XOTYCBBHYSTRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C(=O)N

Origin of Product

United States

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